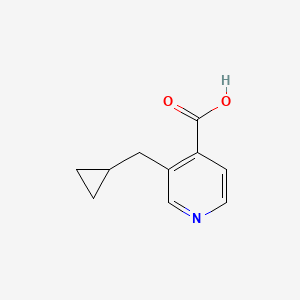

3-(Cyclopropylmethyl)isonicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-(cyclopropylmethyl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-3-4-11-6-8(9)5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,12,13) |

InChI Key |

AZXCZQKQCRGKFH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2=C(C=CN=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Cyclopropylmethyl Isonicotinic Acid

Introduction of the Cyclopropylmethyl Group

Formation of the Alkyl Bridge

The introduction of the cyclopropylmethyl group at the 3-position of the isonicotinic acid scaffold is a key synthetic challenge. Among the various cross-coupling protocols, the Negishi coupling presents a highly effective strategy. This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.

A plausible and efficient route commences with a readily available starting material, 3-bromoisonicotinic acid . To prevent interference from the acidic proton of the carboxylic acid group during the coupling reaction, it is typically protected as an ester, for instance, methyl 3-bromoisonicotinate .

The other key component is the cyclopropylmethyl organometallic reagent. For a Negishi coupling, (cyclopropylmethyl)zinc bromide is the reagent of choice. This can be prepared by the reaction of (bromomethyl)cyclopropane with activated zinc metal. The use of iodine or 1,2-dibromoethane (B42909) can facilitate the activation of zinc. wikipedia.org

The core synthetic transformation is the palladium-catalyzed Negishi coupling of methyl 3-bromoisonicotinate with (cyclopropylmethyl)zinc bromide. The choice of catalyst and ligands is crucial for the success of this reaction, especially to suppress potential side reactions such as β-hydride elimination, although this is less of a concern with the cyclopropylmethyl group compared to other alkyl groups. Catalysts like Pd-PEPPSI-iPent have shown high efficacy in coupling alkylzinc reagents with heteroaryl halides. nih.govcore.ac.uk The reaction is typically carried out in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF). The final step involves the hydrolysis of the resulting ester, methyl 3-(cyclopropylmethyl)isonicotinate , to yield the target molecule, 3-(Cyclopropylmethyl)isonicotinic acid.

Convergent and Divergent Synthesis Pathways

The synthesis of this compound and its analogs can be approached from both convergent and divergent perspectives.

Conversely, a divergent synthesis begins with a common intermediate that is elaborated into a variety of different target molecules. nih.gov Starting from a common precursor like 3-bromoisonicotinic acid or its ester, a diverse range of analogs can be synthesized by employing different organometallic coupling partners in parallel. For instance, reacting methyl 3-bromoisonicotinate with various alkylzinc or boronic acid reagents would yield a library of 3-alkyl- and 3-arylisonicotinic acid derivatives. This strategy is particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry.

Optimization of Synthetic Yields and Purity

The optimization of the synthetic route to this compound is critical for its practical application. The key focus of optimization lies in the palladium-catalyzed cross-coupling step.

Several parameters can be systematically varied to maximize the yield and purity of the desired product. These include the choice of palladium precursor, the nature of the phosphine (B1218219) ligand, the solvent, and the reaction temperature. The use of highly active and well-defined pre-catalysts, such as the Pd-PEPPSI complexes, can significantly improve reaction outcomes by ensuring efficient catalyst activation and turnover. nih.govcore.ac.uk

Below is an interactive data table summarizing a hypothetical optimization of the Negishi coupling reaction conditions.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (5) | P(t-Bu)₃ (10) | THF | 60 | 65 |

| 2 | Pd(OAc)₂ (5) | SPhos (10) | Dioxane | 80 | 72 |

| 3 | Pd-PEPPSI-iPent (2) | - | THF | 25 | 85 |

| 4 | Pd-PEPPSI-iPent (2) | - | THF/NMP | 25 | 88 |

| 5 | Pd-PEPPSI-iPent (1) | - | THF | 25 | 82 |

This data is illustrative and based on typical optimization studies for similar cross-coupling reactions.

The purification of the final product, this compound, typically involves several steps. After the hydrolysis of the ester, the reaction mixture is acidified to precipitate the carboxylic acid. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel. The purity of the final compound is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactivity and Reaction Mechanisms of 3 Cyclopropylmethyl Isonicotinic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that readily undergoes several characteristic reactions, including esterification, amide bond formation, and decarboxylation.

Esterification Reactions

The conversion of 3-(cyclopropylmethyl)isonicotinic acid to its corresponding esters can be achieved through various standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Another effective method is the Steglich esterification, which is particularly useful for acid-sensitive substrates as it proceeds under milder, non-acidic conditions. commonorganicchemistry.com This reaction typically employs a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgmdpi.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with an alcohol to form the ester. mdpi.com

Table 1: General Methods for the Esterification of Isonicotinic Acid Derivatives

| Method | Reagents | General Conditions |

|---|---|---|

| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Room temperature |

Amide Bond Formation

The formation of amides from this compound can be accomplished by reacting it with a primary or secondary amine. Direct reaction is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

One common approach is the use of coupling reagents, many of which were developed for peptide synthesis. peptide.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient for amide bond formation. peptide.com These reagents convert the carboxylic acid into a highly activated ester in situ, which then readily reacts with the amine.

Similar to esterification, conversion of the carboxylic acid to its acyl chloride provides a highly reactive intermediate for amidation. The acyl chloride can be prepared using thionyl chloride or oxalyl chloride and then reacted with the desired amine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent | Activating Agent | Byproducts |

|---|---|---|

| HATU | O-Acyl(tetramethyl)isouronium salt | Tetramethylurea |

| PyBOP | 1-Hydroxybenzotriazole ester | Tripyrrolidinophosphine oxide |

Decarboxylation Pathways

The decarboxylation of pyridinecarboxylic acids, the removal of the carboxyl group as carbon dioxide, is a reaction that is highly dependent on the position of the carboxyl group on the pyridine (B92270) ring. Isonicotinic acid (pyridine-4-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid) are generally resistant to decarboxylation under normal conditions. stackexchange.com In contrast, picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily due to the ability of the nitrogen atom to stabilize the resulting carbanionic intermediate through an inductive effect and the formation of a zwitterionic intermediate. stackexchange.comcdnsciencepub.com

For 3-substituted isonicotinic acids like this compound, decarboxylation is not expected to be a facile process under standard laboratory conditions. High temperatures are typically required for the decarboxylation of pyridinedicarboxylic acids, often in the presence of a catalyst or in high-boiling solvents. acs.orggoogle.com The stability of the pyridine-4-carbanion intermediate is a key factor, and the presence of the electron-donating cyclopropylmethyl group at the 3-position would likely further disfavor the formation of a negative charge at the 4-position, making decarboxylation even more challenging.

Reactions of the Pyridine Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature significantly influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) and requires more forcing conditions. youtube.com The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often employed for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring to a great extent.

When substitution does occur, it preferentially takes place at the 3- and 5-positions (meta to the nitrogen atom). youtube.com This is because the cationic intermediates formed by attack at the 2-, 4-, and 6-positions have a resonance structure where the positive charge is placed directly on the highly electronegative nitrogen atom, which is highly unfavorable.

In the case of this compound, the directing effects of the two existing substituents must be considered. The carboxylic acid group is a deactivating, meta-directing group. The cyclopropylmethyl group, being an alkyl group, is an activating, ortho-, para-directing group. Therefore, for an incoming electrophile, the likely positions of substitution would be influenced by a combination of these electronic effects and steric hindrance. The positions ortho to the cyclopropylmethyl group are the 2- and 4-positions. The 4-position is already occupied by the carboxylic acid. The position meta to the carboxylic acid is the 5-position. Given that the pyridine ring is already deactivated, and further deactivated by the carboxylic acid, electrophilic aromatic substitution on this compound would be expected to be very challenging and require harsh reaction conditions.

Table 3: Common Electrophilic Aromatic Substitution Reactions on Pyridine

| Reaction | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | High Temperature (e.g., 300 °C) | 3-Nitropyridine |

| Sulfonation | SO₃, H₂SO₄ | High Temperature (e.g., 220-270 °C) | Pyridine-3-sulfonic acid |

Nucleophilic Attack and Addition Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen atom). nih.gov These positions can best accommodate the negative charge in the intermediate Meisenheimer-type complex.

For this compound, the 2- and 6-positions are the most likely sites for nucleophilic attack. The presence of a good leaving group at one of these positions would facilitate a nucleophilic aromatic substitution (SNAr) reaction. In the absence of a leaving group, a nucleophile can add to the ring, and subsequent oxidation or elimination can lead to a substituted product.

A classic example of nucleophilic attack on a pyridine is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. However, the applicability of such strong nucleophiles to a molecule containing an acidic carboxylic acid group would be problematic without prior protection of the acid functionality. The reaction would likely result in deprotonation of the carboxylic acid rather than nucleophilic attack on the ring.

Mechanistic Aspects of the Cyclopropylmethyl Moiety

The cyclopropylmethyl group is a fascinating substituent known for its unique reactivity, which is dominated by the high ring strain of the cyclopropane (B1198618) ring. This strain makes the cyclopropylmethyl group susceptible to ring-opening reactions, rearrangements, and participation in radical processes.

The three-membered ring of the cyclopropylmethyl group can undergo cleavage under various conditions, particularly in the presence of electrophiles, acids, or radical initiators. rsc.orgnih.govresearchgate.net The driving force for these reactions is the relief of the inherent ring strain of the cyclopropane ring.

Acid-catalyzed ring-opening is a common reaction for cyclopropylmethyl systems. Protonation of a nearby functional group or direct interaction with a Lewis acid can induce the cleavage of a C-C bond in the cyclopropane ring, leading to the formation of a homoallylic cation. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring and the nature of the activating group. In the context of this compound, acidic conditions could potentially lead to the formation of a butenyl-substituted isonicotinic acid derivative.

Rearrangements are a characteristic feature of the chemistry of cyclopropylmethyl systems. The cyclopropylmethyl cation, which can be generated under acidic conditions, is notoriously unstable and readily rearranges to more stable carbocations, such as cyclobutyl and homoallylic cations. This type of rearrangement is a classic example of a Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbocationic center. While specific studies on this compound are lacking, the general principles of Wagner-Meerwein rearrangements suggest that under appropriate conditions, skeletal reorganization of the cyclopropylmethyl group could occur.

The cyclopropylmethyl radical is a well-studied intermediate in radical chemistry. A key feature of this radical is its extremely fast ring-opening to the but-3-enyl radical. This rapid rearrangement is often used as a "radical clock" to determine the rates of other radical reactions. The formation of a radical at the methylene (B1212753) carbon of the cyclopropylmethyl group in this compound, for instance through hydrogen abstraction, would be expected to lead to the rapid formation of a but-3-enyl substituted pyridine radical intermediate. This intermediate could then undergo further reactions, such as dimerization, or react with other radical species in the medium. The study of radical reactions is a very active area of research, with many methods being developed for the generation and application of radical intermediates in synthesis. nih.govlibretexts.orgmdpi.comlibretexts.org

| Reactive Intermediate | Key Reaction | Product Type |

| Cyclopropylmethyl cation | Ring-opening | Homoallylic alcohol/ether |

| Cyclopropylmethyl cation | Wagner-Meerwein Rearrangement | Cyclobutyl or homoallylic derivatives |

| Cyclopropylmethyl radical | Ring-opening | But-3-enyl derivative |

Multicomponent Reactions Incorporating this compound or Its Analogs

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.netmdpi.combeilstein-journals.orgmdpi.com The carboxylic acid functionality of this compound makes it a potential candidate for use in certain MCRs.

The Passerini reaction is a well-known three-component reaction that involves a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.govorganicreactions.orgnih.govresearchgate.net The reaction is highly atom-economical and has found broad application in the synthesis of diverse molecular scaffolds. nih.govnih.gov

Given its structure, this compound could serve as the carboxylic acid component in a Passerini reaction. The general mechanism of the Passerini reaction is believed to proceed through the initial formation of a hydrogen-bonded adduct between the carboxylic acid and the carbonyl compound. This adduct is then attacked by the isocyanide, leading to the formation of a nitrilium ion intermediate. Subsequent intramolecular acyl transfer results in the final α-acyloxy amide product.

If this compound were to be used in a Passerini reaction with an aldehyde (R¹CHO) and an isocyanide (R²NC), the expected product would be an α-acyloxy amide with the 3-(cyclopropylmethyl)isonicotinoyl group attached to the oxygen atom.

While no specific examples of the use of this compound in the Passerini reaction are available in the reviewed literature, its participation as the acid component is mechanistically plausible and would provide a direct route to complex molecules incorporating the 3-(cyclopropylmethyl)pyridine scaffold. The efficiency of such a reaction would likely depend on the specific aldehyde and isocyanide used, as well as the reaction conditions.

Condensation Reactions

This compound, as a carboxylic acid, readily undergoes condensation reactions to form derivatives such as amides and esters. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an amine or an alcohol.

Amide Bond Formation (Amidation)

The synthesis of amides from this compound is a crucial transformation, often achieved by converting the carboxylic acid into a more reactive intermediate. A direct reaction between the carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. luxembourg-bio.comfishersci.co.uk Therefore, activating agents, commonly known as coupling reagents, are employed to facilitate the formation of the amide bond. hepatochem.com

Common strategies for amide synthesis include:

Activation using Coupling Reagents: A widely used approach involves peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (DCC), often used with an additive like 1-hydroxy-1H-benzotriazole (HOBt) to minimize side reactions and racemization, activate the carboxyl group. luxembourg-bio.compeptide.com Other modern and efficient coupling agents include aminium salts like HBTU and HATU, and phosphonium (B103445) salts like PyBOP. hepatochem.compeptide.com These reagents react with the carboxylic acid to form a highly reactive activated ester intermediate, which is then readily attacked by the amine. fishersci.co.ukhepatochem.com For substituted isonicotinic acids, coupling can be effectively carried out using agents like 1-propylphosphonic anhydride (B1165640) in a solvent such as DMF or DMSO, often in the presence of a weak base like triethylamine. nih.gov

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukmdpi.com The resulting acyl chloride is highly electrophilic and reacts readily with primary or secondary amines to yield the corresponding amide. This method is effective but the harsh conditions can limit its use with sensitive substrates. hepatochem.commdpi.com

Ester Bond Formation (Esterification)

Esterification of this compound can be accomplished through several methods, with the Fischer-Speier esterification being a classic and direct approach. masterorganicchemistry.comorganic-chemistry.org

Fischer-Speier Esterification: This method involves reacting the carboxylic acid directly with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process. To drive the reaction toward the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation. organic-chemistry.orgathabascau.ca This method has been successfully applied to various pyridine carboxylic acids, including isonicotinic acid. google.comgoogle.com

Steglich Esterification: Similar to amidation, coupling reagents like DCC can be used to facilitate esterification, particularly for reactions with phenols or when mild conditions are required. nih.govresearchgate.net This method involves the formation of a reactive O-acylisourea intermediate.

The following table summarizes representative condensation reactions applicable to this compound based on established methodologies for isonicotinic acid and its derivatives.

Table 1: Representative Condensation Reactions▼

| Reaction Type | Reactant | Reagents/Conditions | Product Type |

|---|---|---|---|

| Amidation | Primary or Secondary Amine (R-NH₂) | HATU, DIEA, DMF | N-substituted-3-(cyclopropylmethyl)isonicotinamide |

| Amidation | Diaminoalkane | 1-Propylphosphonic anhydride, Triethylamine, DMF/DMSO | Bis-amide derivative |

| Amidation | Primary Amine (R-NH₂) | 1. SOCl₂ 2. Amine, Base | N-substituted-3-(cyclopropylmethyl)isonicotinamide |

| Fischer Esterification | Alcohol (R-OH) | H₂SO₄ (catalyst), Heat (reflux) | Alkyl 3-(cyclopropylmethyl)isonicotinate |

| Steglich Esterification | Phenol (Ar-OH) | DCC, DMAP, DMF | Aryl 3-(cyclopropylmethyl)isonicotinate |

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Cyclopropylmethyl Isonicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 3-(Cyclopropylmethyl)isonicotinic acid, ¹H NMR, ¹³C NMR, and various 2D NMR techniques are employed to assemble a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring and the cyclopropylmethyl substituent. The pyridine ring protons, being in an aromatic system, will appear in the downfield region (typically δ 7.0-9.0 ppm). The protons of the cyclopropylmethyl group will be found in the upfield region. The carboxylic acid proton is often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to its disappearance.

The expected chemical shifts (δ) and multiplicities are detailed in the table below. The protons on the pyridine ring (H-2, H-5, H-6) are anticipated to show characteristic splitting patterns due to spin-spin coupling. The methylene (B1212753) protons (CH₂) adjacent to the pyridine ring will likely appear as a doublet, coupled to the single methine proton (CH) of the cyclopropyl (B3062369) group. The cyclopropyl protons themselves will exhibit complex multiplets due to geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | 12.0 - 13.0 | broad singlet (br s) | N/A |

| H-2 | ~8.9 | singlet (s) | N/A |

| H-6 | ~8.6 | doublet (d) | ~5.0 |

| H-5 | ~7.8 | doublet (d) | ~5.0 |

| CH₂ | ~2.8 | doublet (d) | ~7.0 |

| CH (cyclopropyl) | ~1.1 | multiplet (m) | N/A |

| CH₂ (cyclopropyl) | 0.4 - 0.6 | multiplet (m) | N/A |

Note: Predicted values are based on typical chemical shifts for isonicotinic acid derivatives and cyclopropylmethyl groups.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the pyridine ring and the carboxyl group are expected to resonate at lower fields (higher ppm values) due to the influence of electronegative nitrogen and oxygen atoms. The carbons of the aliphatic cyclopropylmethyl group will appear at higher fields (lower ppm values).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | ~166 |

| C-2 | ~152 |

| C-6 | ~150 |

| C-4 | ~140 |

| C-3 | ~138 |

| C-5 | ~124 |

| CH₂ | ~38 |

| CH (cyclopropyl) | ~10 |

Note: Predicted values are based on known data for isonicotinic acid and related structures. researchgate.nethmdb.ca

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a correlation between the H-5 and H-6 protons of the pyridine ring. It would also map the connectivity within the cyclopropylmethyl group, showing correlations between the methine (CH) proton and the adjacent methylene (CH₂) protons, as well as among the protons on the cyclopropyl ring itself. A key correlation would be observed between the benzylic CH₂ protons and the cyclopropyl CH proton. ect-journal.kz

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net This technique would be used to definitively assign each carbon signal by linking it to its attached proton(s). For example, the signal for the C-2 proton would correlate with the C-2 carbon, the benzylic CH₂ protons with their corresponding carbon, and so on.

The benzylic CH₂ protons showing a correlation to the C-3 and C-4 carbons of the pyridine ring, confirming the attachment point of the substituent.

The H-2 proton correlating with the C-3 and C-4 carbons.

The H-5 proton correlating with the C-3 and C-4 carbons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact molecular formula of this compound. The molecular formula is C₁₀H₁₁NO₂. The calculated monoisotopic mass can be compared to the experimentally determined mass to confirm the elemental composition.

Table 3: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Calculated Monoisotopic Mass | 177.07898 u |

| Expected M+H⁺ (Positive Ion Mode) | 178.08626 u |

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule's structure. The fragmentation of this compound is expected to be influenced by both the isonicotinic acid core and the cyclopropylmethyl side chain. kfnl.gov.salibretexts.org

Key predicted fragmentation pathways include:

Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the COOH radical (45 Da) or the neutral loss of CO₂ (44 Da) after rearrangement.

Formation of the nicotinyl cation: Cleavage of the bond between the methylene group and the pyridine ring can lead to the formation of a stable nicotinyl cation. kfnl.gov.sa

Cleavage of the side chain: The cyclopropylmethyl group can undergo characteristic fragmentation. A prominent pathway involves the cleavage of the bond between the methylene group and the cyclopropyl ring, which can lead to the formation of a cyclopropylmethyl cation or a tropylium-like ion if rearrangement occurs. Electron ionization can induce the ring-opening of the cyclopropylmethyl cation to form a homoallylic cation, which is a diagnostically important fragmentation. researchgate.net

Pyridine ring fragmentation: The pyridine ring itself can fragment, typically through the loss of HCN (27 Da). kfnl.gov.sa

A plausible fragmentation scheme would show an initial loss of the carboxyl group, followed by further fragmentation of the cyclopropylmethyl side chain and the pyridine ring.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isonicotinic acid |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the molecular structure of this compound by probing the vibrational modes of its constituent bonds. These techniques are complementary and offer a detailed fingerprint of the molecule.

In the analysis of compounds structurally similar to this compound, such as isonicotinic acid and its derivatives, vibrational spectra reveal characteristic frequencies for the pyridine ring, the carboxylic acid group, and the substituent groups. nih.govjocpr.com The IR and Raman spectra of different crystalline forms (polymorphs) of an organic compound can be used for identification and quantification. americanpharmaceuticalreview.com Spectral differences between polymorphs, such as changes in frequency, intensity, and the number of bands, arise from different molecule-molecule interactions within the crystal unit cell. americanpharmaceuticalreview.com

For this compound, the C=O stretching vibration of the carboxylic acid group is expected to produce a strong band in the IR spectrum, typically around 1720 cm⁻¹. americanpharmaceuticalreview.com The O-H stretching vibration from the carboxylic acid would appear as a broad band in the 3300-2500 cm⁻¹ region. Vibrations associated with the pyridine ring and the cyclopropyl group would appear in the fingerprint region (below 1500 cm⁻¹). nih.govnih.gov

Raman spectroscopy is particularly effective for observing the vibrations of non-polar bonds, providing complementary information to IR spectroscopy. westmont.edu For this compound, Raman spectra would clearly show the C-H stretching vibrations of the cyclopropylmethyl group and the aromatic ring modes. americanpharmaceuticalreview.com Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign the observed vibrational bands to specific molecular motions, providing a more complete understanding of the molecular structure. nih.govjocpr.com

Table 1: Expected Vibrational Frequencies for this compound (Based on Isonicotinic Acid Analogues)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3300-2500 | - | Broad, Strong |

| C-H Stretch (Aromatic/Cyclopropyl) | ~3100-2850 | ~3100-2850 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | ~1720 | ~1720 | Strong |

| C=C, C=N Stretch (Pyridine Ring) | ~1600-1450 | ~1600-1450 | Medium-Strong |

| C-O Stretch (Carboxylic Acid) | ~1300-1200 | - | Medium |

| Pyridine Ring Breathing | - | ~1000 | Strong |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing of this compound.

For analogous compounds like isonicotinic acid and its co-crystals, X-ray diffraction studies have revealed common structural motifs. researchgate.netmdpi.com The carboxylic acid group typically forms strong hydrogen bonds, often leading to the formation of dimers or extended chains in the crystal lattice. uky.edu The nitrogen atom of the pyridine ring frequently acts as a hydrogen bond acceptor. researchgate.net

A crystallographic analysis of this compound would determine the conformation of the cyclopropylmethyl group relative to the pyridine ring. It would also reveal the planarity of the isonicotinic acid moiety and how the molecules pack in the unit cell. This information is vital for understanding its physical properties, such as solubility and melting point.

Table 2: Representative Crystallographic Parameters for a Substituted Isonicotinic Acid Derivative

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| Unit Cell Dimensions (a, b, c) | a ≈ 10-15 Å, b ≈ 5-10 Å, c ≈ 15-20 Å |

| Unit Cell Angles (α, β, γ) | α = γ = 90°, β ≈ 90-105° |

| Molecules per Unit Cell (Z) | 4 |

| Key Hydrogen Bond (O-H···N) Length | ~2.7 Å |

Note: These are generalized values based on similar structures; actual values for this compound would require experimental determination.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for analyzing non-volatile compounds like this compound. Reversed-phase HPLC is typically the method of choice for pyridine carboxylic acids. researchgate.netresearchgate.net

In a typical setup, a C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. sielc.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com The pH of the buffer is a critical parameter, as it influences the ionization state of the carboxylic acid and the pyridine nitrogen, thereby affecting retention time. Detection is commonly achieved using a UV spectrophotometer, as the pyridine ring exhibits strong absorbance in the UV region (around 260 nm). researchgate.netsielc.com This method allows for the accurate quantification of the compound and the detection of impurities. nih.gov

Table 3: Illustrative HPLC Method Parameters for Analysis of an Isonicotinic Acid Derivative

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-10 min |

Gas Chromatography (GC)

Gas chromatography is suitable for volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, this compound typically requires derivatization before GC analysis. asianpubs.org A common derivatization strategy is esterification, for example, converting the carboxylic acid to its methyl ester (methyl 3-(cyclopropylmethyl)isonicotinate). asianpubs.orgresearchgate.net This increases the volatility of the analyte, allowing it to be analyzed by GC.

The analysis would be performed on a capillary column, such as a DB-5 or similar non-polar to mid-polar stationary phase. asianpubs.orgresearchgate.net A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural confirmation through the analysis of the fragmentation pattern of the derivatized compound. frontiersin.org

Table 4: Representative GC Method Parameters for Analysis of a Derivatized Isonicotinic Acid

| Parameter | Condition |

|---|---|

| Derivatization Agent | Methanol with an acid catalyst (e.g., H₂SO₄) |

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Initial 100°C, ramp to 250°C at 10°C/min |

| Injector Temperature | 250°C |

| Detector | FID or Mass Spectrometer |

Spectrophotometric Determination of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that describes the extent of ionization of a molecule at a given pH. scirp.org For this compound, there are two ionizable groups: the carboxylic acid and the pyridine nitrogen. Spectrophotometric titration is a reliable method for determining these pKa values. scirp.org

The method relies on the principle that the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra. ijper.org By recording the absorbance spectrum of a solution of the compound at various pH values, the pKa can be determined. scirp.orgchem-soc.si The data is typically analyzed by plotting absorbance at a specific wavelength against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value. The presence of an isosbestic point, a wavelength where the absorbance remains constant regardless of pH, is indicative of a simple two-state equilibrium. scirp.orgscirp.org

Table 5: Expected pKa Values and Spectrophotometric Parameters for this compound

| Parameter | Expected Value/Observation |

|---|---|

| pKa₁ (Carboxylic Acid) | ~4.5 - 5.5 |

| pKa₂ (Pyridine Nitrogen) | ~2.0 - 3.0 |

| Analytical Wavelength (λₘₐₓ) | ~260-270 nm |

| Isosbestic Point | Potentially observable during titration |

Note: pKa values are estimates based on isonicotinic acid and can be influenced by the cyclopropylmethyl substituent.

Computational and Theoretical Investigations of 3 Cyclopropylmethyl Isonicotinic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental tools for predicting the electronic properties and geometric structure of molecules from first principles. aps.org These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic characteristics that govern a molecule's reactivity and physical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. epstem.net It offers a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. epstem.net For derivatives of isonicotinic acid, DFT calculations are typically performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G** or 6-311++G(d,p). epstem.netnih.gov

These studies optimize the molecular geometry to find the most stable three-dimensional arrangement of atoms. Key structural parameters, such as bond lengths and angles of the pyridine (B92270) ring and carboxylic acid group, can be precisely calculated. For 3-(Cyclopropylmethyl)isonicotinic acid, DFT would predict the geometry of the isonicotinic acid core to be largely planar, with specific bond lengths and angles influenced by the electronic nature of the cyclopropylmethyl substituent. The cyclopropyl (B3062369) group, known for its unique electronic properties resembling a double bond, can engage in hyperconjugation. wikipedia.org

Table 1: Representative Calculated Structural Parameters for the Isonicotinic Acid Moiety Based on DFT Studies of Related Compounds

| Parameter | Typical Calculated Value |

| C-C (ring) Bond Length | ~1.39 Å |

| C-N (ring) Bond Length | ~1.34 Å |

| C-C (carboxyl) Bond Length | ~1.51 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.35 Å |

| C-N-C Angle (ring) | ~117° |

| O-C=O Angle | ~124° |

Note: These are generalized values from studies on isonicotinic acid and its derivatives. The actual values for this compound would be influenced by the substituent.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. frontiersin.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. frontiersin.org In isonicotinic acid derivatives, the HOMO is often localized over the pyridine ring, while the LUMO can be distributed across both the ring and the carboxylic acid group. frontiersin.org The introduction of an electron-donating group like cyclopropylmethyl would be expected to raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap and influencing the molecule's reactivity profile.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on Isonicotinic Acid Derivatives

| Parameter | Typical Calculated Value (eV) | Significance |

| HOMO Energy | -6.0 to -7.0 | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.5 | Chemical reactivity and kinetic stability |

Note: These values are illustrative and derived from computational studies on various isonicotinic acid derivatives. researchgate.net The specific energies for this compound would require dedicated calculations.

Prediction of Spectroscopic Properties

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. nih.gov Methods like DFT can be used to calculate the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum and the nuclear magnetic shieldings that determine chemical shifts in a nuclear magnetic resonance (NMR) spectrum. nih.govrsc.org

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational modes of the molecule. Each mode corresponds to a specific motion, such as the stretching or bending of bonds. For this compound, characteristic frequencies would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-N and C-C stretching modes within the pyridine ring, and C-H stretches from the cyclopropylmethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. Calculations would predict distinct signals for the protons and carbons of the pyridine ring, the carboxylic acid group, and the unique cyclopropylmethyl substituent.

Table 3: Predicted Characteristic Vibrational Frequencies and NMR Chemical Shifts for Key Functional Groups

| Spectroscopy | Functional Group | Predicted Property (Representative) |

| IR | Carboxylic Acid O-H | ~3500 cm⁻¹ (stretch) |

| Carbonyl C=O | ~1720 cm⁻¹ (stretch) | |

| Pyridine Ring C=N/C=C | ~1600-1400 cm⁻¹ (stretches) | |

| Cyclopropyl C-H | ~3000-3100 cm⁻¹ (stretches) | |

| ¹³C NMR | Carboxylic Acid C=O | ~165-170 ppm |

| Pyridine Ring Carbons | ~120-150 ppm | |

| Methylene (B1212753) (-CH₂-) Carbon | ~35-45 ppm | |

| Cyclopropyl Carbons | ~5-15 ppm | |

| ¹H NMR | Carboxylic Acid O-H | ~12-13 ppm |

| Pyridine Ring Protons | ~7.5-8.8 ppm | |

| Methylene (-CH₂-) Protons | ~2.6-2.8 ppm | |

| Cyclopropyl Protons | ~0.2-1.0 ppm |

Note: These are estimated values based on computational studies of analogous structures and general spectroscopic principles. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. mdpi.com By solving Newton's equations of motion for a system of atoms, MD can model how a molecule like this compound behaves in different phases, such as in solution. nih.govnih.gov

Conformational Analysis

Conformational analysis explores the different spatial arrangements of a molecule that result from rotation around its single bonds. For this compound, there are several key rotational degrees of freedom:

Rotation around the C-C bond connecting the cyclopropylmethyl group to the pyridine ring.

Rotation of the cyclopropyl group itself.

Orientation of the carboxylic acid group relative to the pyridine ring.

Studies on related molecules, such as cyclopropyl methyl ketone, show that there are preferred orientations (s-cis and s-trans) due to electronic and steric effects. uwlax.eduacs.org For this compound, MD simulations could map the potential energy surface associated with these rotations to identify the most stable, low-energy conformers and the energy barriers between them. The cyclopropyl group's rigidity and unique steric profile would significantly influence the preferred conformations. chemistryworld.com

Table 4: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Description | Expected Stable Conformations |

| Pyridine-C-C-Cyclopropyl | Rotation of the entire substituent | Perpendicular or bisected orientations relative to the ring |

| C-C-O-H (Carboxylic Acid) | Orientation of the hydroxyl group | syn and anti planar conformers |

| Ring-C-C=O (Carboxylic Acid) | Orientation of the carboxyl group | Co-planar with the pyridine ring to maximize conjugation |

Solvent Interaction Modeling

The behavior of a molecule in a biological or chemical system is critically dependent on its interactions with the surrounding solvent, typically water. arxiv.org MD simulations are an excellent tool for modeling these interactions at an atomic level. mdpi.com A simulation box containing one or more molecules of this compound surrounded by a large number of explicit water molecules can be used to study solvation. mdpi.comrsc.org

Key insights from such simulations would include:

Hydrogen Bonding: The formation of hydrogen bonds between the carboxylic acid group (both as a donor and acceptor) and the pyridine nitrogen (as an acceptor) with water molecules. orgchemres.org The strength and lifetime of these bonds can be quantified.

Solvation Shells: The structuring of water molecules around the solute. The hydrophobic cyclopropylmethyl group would likely show a different water structure compared to the polar carboxylic acid and pyridine moieties.

Acid Dissociation: MD simulations can also be used to study the dissociation of the carboxylic acid proton (pKa) in an aqueous environment, providing insights into the molecule's acidic properties. mdpi.comnih.gov

Table 5: Expected Primary Interactions with Water in an MD Simulation

| Molecular Moiety | Type of Interaction | Role |

| Carboxylic Acid (-COOH) | Hydrogen Bonding | Donor (from -OH) and Acceptor (at C=O) |

| Pyridine Nitrogen | Hydrogen Bonding | Acceptor |

| Pyridine Ring (aromatic) | Hydrophobic Interaction | Weakly interacting with water |

| Cyclopropylmethyl Group | Hydrophobic Interaction | Tends to minimize contact with water |

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for mapping potential reaction pathways and characterizing the high-energy transition states that govern reaction rates. For a molecule like this compound, theoretical studies can offer insights into its synthesis, degradation, and metabolic fate.

Methodologies for Pathway Prediction: Reaction pathways are typically explored using methods derived from quantum mechanics, such as Density Functional Theory (DFT). These methods calculate the potential energy surface of a reacting system, identifying the lowest energy paths connecting reactants to products. For this compound, this could involve modeling its synthesis, such as the alkylation of a pyridine precursor, or predicting its oxidative degradation pathways. The reactivity of the cyclopropylmethyl group is of particular interest, as it can undergo ring-opening reactions under certain conditions, a process that can be modeled computationally.

Transition State Analysis: Once a potential pathway is identified, the exact structure and energy of the transition state (the highest point on the reaction coordinate) can be calculated. This is crucial for determining the activation energy, which is the primary determinant of the reaction rate. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) methods are employed to locate these saddle points on the potential energy surface. For instance, the transition state for the SN2 reaction of a precursor with a cyclopropylmethyl halide could be modeled to understand the steric and electronic factors influencing the synthesis of the title compound.

A hypothetical study on the oxidative metabolism of the cyclopropylmethyl group might involve the abstraction of a hydrogen atom. Computational models can predict the activation energies for different C-H bonds, identifying the most likely site of initial attack.

Hypothetical Data Table: Predicted Activation Energies for C-H Abstraction

This table illustrates the type of data that could be generated from a DFT study on the theoretical hydrogen abstraction from the cyclopropylmethyl moiety of this compound by a hydroxyl radical, a common step in metabolic oxidation.

| Position of H-Abstraction | Method/Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Methylene (-CH₂-) | B3LYP/6-311+G(d,p) | PCM (Water) | 12.5 |

| Methine (cyclopropyl) | B3LYP/6-311+G(d,p) | PCM (Water) | 14.8 |

| Methylene (cyclopropyl) | B3LYP/6-311+G(d,p) | PCM (Water) | 16.2 |

Note: The data in this table is illustrative and not derived from actual published research on this specific molecule. It serves to demonstrate the potential output of computational analysis.

Structure-Reactivity and Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate a molecule's structure with its biological activity or physicochemical properties. nih.gov While specific QSAR/QSPR studies for this compound are not available, models developed for analogous isonicotinic acid derivatives can provide a framework for predicting its characteristics. colab.wsnih.gov

Structure-Reactivity Relationships: The reactivity of this compound is determined by the interplay of its isonicotinic acid core and the cyclopropylmethyl substituent. The pyridine nitrogen is basic and can be protonated, while the carboxylic acid group is acidic. Computational methods can accurately predict the pKa of both the carboxyl group and the pyridinium (B92312) ion. mdpi.com The electron distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can be calculated to predict sites susceptible to nucleophilic or electrophilic attack. nih.gov

QSAR studies on similar isonicotinic acid hydrazides have shown that molecular descriptors such as nuclear repulsion energy can be effective in predicting antimicrobial activity. colab.ws Applying similar models could help predict the potential biological activities of this compound.

Structure-Property Relationship Predictions: Physicochemical properties are critical for predicting a compound's behavior in various environments, including its suitability as a potential therapeutic agent. escholarship.org QSPR models can predict a range of properties for this compound.

Key predictable properties include:

Aqueous Solubility (logS): Essential for understanding bioavailability.

Octanol-Water Partition Coefficient (logP): A measure of lipophilicity, which influences membrane permeability.

pKa: Determines the ionization state of the molecule at a given pH.

Molecular Weight, Polar Surface Area, and Hydrogen Bond Donors/Acceptors: Parameters used to assess drug-likeness according to frameworks like Lipinski's Rule of Five.

Interactive Data Table: Predicted Physicochemical Properties

This table presents hypothetical physicochemical property predictions for this compound, illustrating the output of various QSPR models and computational algorithms.

| Property | Predicted Value | Computational Method/Model |

| Molecular Weight | 177.19 g/mol | Formula Calculation |

| logP (Octanol-Water) | 1.85 | ALOGPS |

| Aqueous Solubility (logS) | -2.5 | ESOL |

| pKa (Acidic) | 4.5 | ACD/pKa DB |

| pKa (Basic) | 5.2 | ACD/pKa DB |

| Polar Surface Area | 49.6 Ų | DFT B3LYP/6-31G(d) |

| Hydrogen Bond Donors | 1 | Molecular Structure |

| Hydrogen Bond Acceptors | 3 | Molecular Structure |

Note: The data in this table is for illustrative purposes, generated from predictive models, and is not based on experimental measurements for this compound.

By leveraging these computational approaches, a comprehensive theoretical profile of this compound can be constructed, guiding further experimental research into its synthesis, reactivity, and potential applications.

Applications in Fundamental Chemical and Biological Research

Development of Novel Synthetic Reagents and Catalysts

Isonicotinic acid and its derivatives serve as valuable organocatalysts and ligands in synthetic chemistry. For instance, isonicotinic acid itself has been used as an organocatalyst in one-pot, four-component condensation reactions to synthesize complex heterocyclic compounds like pyranopyrazoles. chemicalbook.com The pyridine (B92270) nitrogen and the carboxylic acid group can participate in various non-covalent interactions, facilitating bond formation and influencing reaction pathways. The introduction of a cyclopropylmethyl group could modulate the steric and electronic properties of the isonicotinic acid core, potentially leading to new catalytic activities or selectivities, though specific examples for this derivative are not present in the current literature.

Exploration in Materials Science and Polymer Chemistry

The rigid structure and functional groups of the isonicotinic acid framework make it an attractive component for the development of advanced materials.

Isonicotinic acid is a well-established organic linker in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). rroij.com The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, forming diverse and stable network structures. nih.govbohrium.com These materials are investigated for applications in gas storage, separation, and catalysis. mdpi.com

For example, isonicotinic acid has been used to construct:

Copper(I) halide coordination polymers such as [CuBr(IN)]n through hydrothermal methods. chemicalbook.com

Cobalt(II)-based MOFs , which have shown capabilities in selective CO2 capture. rsc.orgnih.gov

Three-dimensional frameworks with trimethyltin (B158744) cations , which have been explored for their unique structural properties. bohrium.com

The specific geometry and properties of the resulting CP or MOF are highly dependent on the nature of the organic linker. While 3-(cyclopropylmethyl)isonicotinic acid could theoretically be used to create novel frameworks, specific research detailing its use in forming such coordination polymers or MOFs has not been identified.

Derivatization of the isonicotinic acid core is a common strategy to create functional materials with tailored properties. By attaching other functional groups, researchers can develop materials for applications in electronics, optics, and sensing. For example, isonicotinate-derived porphyrins have been synthesized and studied for their photophysical and biological properties. mdpi.com The synthesis involved acylating vanillin (B372448) with isonicotinic acid using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. mdpi.com Such strategies could potentially be applied to this compound to explore new functional materials, but published examples are currently unavailable.

In Vitro Biological Target Interaction Studies

Derivatives of isonicotinic acid are frequently synthesized and evaluated for their interactions with biological targets, providing insights into fundamental biological processes.

Receptor binding assays are crucial for determining the affinity of a compound for a specific biological receptor. nih.gov While many isonicotinic acid derivatives are explored for their therapeutic potential, mechanistic studies in non-human systems help elucidate the structural requirements for receptor interaction. For example, derivatives of related cyclopropylmethyl-containing compounds have been synthesized and evaluated for their selectivity and pharmacology at dopamine (B1211576) D3 receptors in non-human cell lines, demonstrating how structural modifications influence receptor binding. nih.gov Although no specific receptor binding assays for this compound are reported, this type of analysis would be a standard method to characterize its biological activity profile.

In vitro enzyme inhibition assays are fundamental to understanding how a compound may exert a biological effect. nih.gov Many derivatives of isonicotinic acid have been investigated as inhibitors of various enzymes. mdpi.com For instance, certain isonicotinic acid hydrazide derivatives have been identified as potential inhibitors of the enoyl-ACP reductase, an essential enzyme in mycobacteria. researchgate.net These studies provide mechanistic insights into inhibitor-enzyme interactions. The specific inhibitory activity of this compound against particular enzymes has not been documented in the reviewed literature, but this remains a plausible area for future investigation.

Molecular Recognition and Ligand-Protein Interaction Analysis

The specific structural motifs of this compound make it a candidate for studies in molecular recognition, where the precise fit between a ligand and a protein binding site is investigated. The cyclopropyl (B3062369) group, with its unique steric and electronic properties, can probe hydrophobic pockets within a protein's active site. The isonicotinic acid moiety, with its nitrogen atom and carboxylic acid group, can participate in hydrogen bonding, electrostatic interactions, and potential π-cation interactions, which are crucial for binding affinity and selectivity. nih.gov

| Interaction Type | Potential Contribution of this compound |

| Hydrophobic Interactions | The cyclopropylmethyl group can occupy and interact with nonpolar pockets in a protein's binding site. |

| Hydrogen Bonding | The carboxylic acid group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. |

| Electrostatic Interactions | The negatively charged carboxylate can form salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine. |

| π-Cation Interactions | The electron-rich pyridine ring can interact favorably with cationic residues. nih.gov |

Investigations as Probes for Biological Pathways

Beyond studying static ligand-protein interactions, this compound and its derivatives can serve as chemical probes to investigate dynamic biological pathways. By designing molecules that selectively interact with a specific protein in a pathway, researchers can modulate the activity of that protein and observe the downstream consequences on cellular function.

For example, if a derivative of this compound is found to inhibit a particular kinase, it can be used to elucidate the role of that kinase in a signaling cascade. Such probes are invaluable for dissecting complex biological networks and identifying key nodes that could be targeted for therapeutic intervention. The development of these probes often involves an iterative process of chemical synthesis and biological testing to optimize for potency, selectivity, and cell permeability.

Agrochemical and Plant Science Applications

The isonicotinic acid scaffold is present in various biologically active molecules, including those with applications in agriculture. Research in this area explores the potential of this compound derivatives as plant health agents.

Role as Plant Activators and Defense Inducers

Plants possess an innate immune system that can be activated by certain chemical compounds, known as plant activators. nih.gov These activators can induce a state of heightened defense, known as systemic acquired resistance (SAR), making the plant more resilient to a broad spectrum of pathogens. researchgate.netnih.gov Isonicotinic acid derivatives have been investigated for their ability to trigger these defense pathways.

The structural features of this compound could allow it to mimic endogenous signaling molecules or interact with receptors involved in the plant immune response. Research in this area would involve treating plants with the compound and then challenging them with pathogens to assess disease resistance. Molecular studies might investigate the expression of pathogenesis-related (PR) genes, which are markers of defense activation. researchgate.net

| Plant Defense Pathway | Potential Role of this compound Analogs |

| Salicylic (B10762653) Acid (SA) Pathway | May induce the accumulation of salicylic acid, a key hormone in systemic acquired resistance. researchgate.netnih.gov |

| Jasmonic Acid (JA) Pathway | Could potentially modulate jasmonic acid signaling, which is involved in defense against certain pathogens and insects. nih.gov |

| Pathogenesis-Related (PR) Gene Expression | Application of the compound could lead to the upregulation of PR genes, indicating an activated defense state. researchgate.net |

Design of Pesticidal or Herbicidal Analogs (non-toxicological focus)

The principles of rational drug design can be applied to the development of new agrochemicals. The core structure of this compound can be used as a template to design analogs with potential herbicidal or pesticidal activity. This design process focuses on identifying a specific molecular target in the pest or weed, such as an essential enzyme. nih.gov

For instance, in herbicide design, researchers might create analogs that inhibit an enzyme unique to a plant's amino acid biosynthesis pathway. nih.gov Molecular docking studies can be used to predict how these analogs might bind to the enzyme's active site. nih.gov The goal is to create a molecule that is highly selective for the target enzyme, thereby affecting the weed without harming the crop. The cyclopropylmethyl group can be particularly useful in this context for exploring specific hydrophobic regions of the target enzyme to enhance binding affinity. nih.gov

Use as Mechanistic Probes in Organic Reactions

In the field of organic chemistry, understanding the step-by-step process of a chemical reaction—the reaction mechanism—is of fundamental importance. The cyclopropylmethyl group is a well-known mechanistic probe. The high ring strain of the cyclopropane (B1198618) ring makes the cyclopropylmethyl carbocation prone to rapid rearrangement to form a homoallylic cation.

The rate and products of this rearrangement are sensitive to the reaction conditions and the electronic nature of the rest of the molecule. By incorporating the this compound structure into a reaction and analyzing the products, chemists can gain insights into whether the reaction proceeds through a carbocationic intermediate. If products resulting from the ring-opening of the cyclopropyl group are observed, it provides strong evidence for the presence of such an intermediate. This makes this compound a potentially valuable tool for elucidating reaction mechanisms.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The chemical synthesis of 3-(Cyclopropylmethyl)isonicotinic acid and its analogs is undergoing a paradigm shift towards greener and more efficient methodologies. Traditional synthetic methods often rely on harsh conditions, hazardous solvents, and multi-step processes that generate significant waste. tandfonline.comscispace.comresearchgate.net Future research is focused on developing environmentally benign and economically viable synthetic pathways.

Key areas of development include:

Green Chemistry Approaches: Novel "green routes" are being explored that utilize alternative energy sources and non-toxic solvents. tandfonline.comscispace.com Techniques such as microwave irradiation and sonication (ultrasound-assisted synthesis) have been shown to dramatically reduce reaction times—from several hours to mere minutes—while increasing product yields. tandfonline.comresearchgate.net A significant advancement is the replacement of volatile organic solvents with water, which not only improves the safety profile but also simplifies workup procedures. tandfonline.comscispace.comresearchgate.net

Catalysis: The development of novel catalysts is central to sustainable synthesis. This includes bifunctional organocatalysts, such as pyridine (B92270) dicarboxylic acids, which can operate efficiently in water, are cost-effective, and can be recycled. organic-chemistry.org Gas-phase oxidation of picoline derivatives using air as the oxidant represents a state-of-the-art industrial process that offers high selectivity and atom economy, minimizing waste. chimia.chmdpi.com

Biocatalysis: A particularly promising frontier is the use of enzymes and whole-cell systems to catalyze the synthesis of pyridine heterocycles from sustainable biomass sources. ukri.org This approach offers the potential for highly selective reactions under mild conditions, generating valuable intermediates for pharmaceutical synthesis without relying on petrochemical feedstocks. ukri.org

These sustainable methods are compared in the table below, highlighting the advantages of modern techniques over conventional approaches for synthesizing isonicotinic acid derivatives.

| Method | Reaction Time | Solvent | Catalyst | Key Advantages |

| Conventional Reflux | 360–420 min | Ethanol | Glacial Acetic Acid | Established methodology |

| Stirring (Aqueous) | 60–120 min | Water | None | No organic solvent, no catalyst |

| Sonication (Aqueous) | 40–80 min | Water | None | Faster than stirring, energy efficient |

| Microwave (Aqueous) | 7–8 min | Water | None | Extremely rapid, high yields |

This table presents comparative data for the synthesis of Schiff's bases of isonicotinic acid hydrazide, illustrating the efficiency gains of green chemistry techniques. tandfonline.comresearchgate.net

Advanced Mechanistic Elucidation via Time-Resolved Spectroscopy

A profound understanding of reaction mechanisms is critical for optimizing existing synthetic routes and designing new ones. While traditional kinetic studies provide valuable data, time-resolved spectroscopy offers the ability to directly observe the short-lived intermediates and transition states that govern a chemical reaction. unipr.it Future research will increasingly leverage these advanced techniques to map the detailed mechanistic pathways involved in the synthesis and reactions of this compound derivatives.

Emerging techniques in this area include:

Time-Resolved Infrared (TR-IR) Spectroscopy: This powerful technique provides structural information on transient species with timescales ranging from picoseconds to milliseconds. unipr.it By monitoring changes in vibrational frequencies following a photoinduced trigger, TR-IR can identify intermediates, spectator species, and even solvent interactions, providing a molecular-level movie of the reaction. unipr.it

Time-Resolved Raman and X-ray Absorption Spectroscopy: Techniques like time-resolved Raman spectroscopy can track structural rearrangements during a reaction, even in complex electrochemical environments. nih.gov Similarly, time-resolved X-ray absorption spectroscopy can reveal dynamic changes in the coordination and oxidation state of metal catalysts involved in the synthesis, providing crucial insights for catalyst design. acs.orgacs.org

The application of these methods will allow researchers to answer fundamental questions about the reaction coordinates, the influence of substituents on reaction rates, and the role of catalysts, leading to more rational and efficient process development.

Rational Design of Derivatives for Specific Molecular Interactions

The isonicotinic acid scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents. scispace.com Future research on this compound will heavily rely on rational, structure-based design to create new derivatives that interact with specific biological targets with high potency and selectivity. This data-driven approach moves beyond traditional trial-and-error synthesis.

The core strategies in this domain are:

Computational Modeling and Molecular Docking: By using computer models of target proteins, researchers can simulate how derivatives of this compound might bind. nih.gov Molecular docking studies can predict binding poses and energies, helping to prioritize which compounds to synthesize. nih.govresearchgate.net This approach is crucial for designing inhibitors for specific enzymes or receptors. mdpi.complos.org

Machine Learning and QSAR: Advanced machine learning algorithms are being used to build predictive models for biological activity. nih.govresearchgate.netnih.gov By training these models on large datasets of known compounds and their activities, researchers can develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models can then screen virtual libraries of thousands of potential derivatives to identify candidates with the highest probability of success, significantly streamlining the discovery process. nih.govresearchgate.net

The goal of this research avenue is to precisely tailor the molecular structure to achieve a desired biological effect, whether it be inhibiting a key enzyme in a pathogen or modulating a protein-protein interaction involved in human disease.

Integration with Advanced High-Throughput Screening Technologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands of compounds for biological activity. nih.gov The future of research on this compound derivatives will involve deeper integration with next-generation HTS platforms to accelerate the identification of novel lead compounds.

Key trends in this area include:

Large-Scale Library Screening: Synthesizing diverse libraries of derivatives based on the this compound scaffold for screening against a wide array of biological targets. nih.govnih.gov Data from these large-scale screens provide crucial starting points for medicinal chemistry optimization. nih.gov

Direct-to-Biology High-Throughput Chemistry (D2B-HTC): This cutting-edge platform combines automated, rapid synthesis in microplate format with immediate biological screening of the crude reaction products. semanticscholar.org This eliminates the need for purification of every compound, dramatically accelerating the design-make-test cycle.

Fragment-Based and Covalent Screening: A powerful emerging strategy involves screening smaller "fragments" of molecules to identify those that bind weakly but efficiently to a target. rsc.orgmdpi.comnih.gov An advanced application of this is the use of photoreactive fragments, which can be permanently crosslinked to their target protein upon UV activation. semanticscholar.orgrsc.orgnih.gov This allows for the robust identification of binding partners and the precise location of the binding site, even for low-affinity interactions. semanticscholar.orgnih.gov

The integration of these HTS technologies will allow for a much faster and more efficient exploration of the biological potential of this class of compounds.

| HTS Technology | Description | Key Advantage |

| Conventional HTS | Screening of large, purified compound libraries in single- or dose-response formats. nih.gov | Provides high-quality data on a large number of diverse compounds. nih.gov |

| Direct-to-Biology (D2B-HTC) | Rapid, parallel synthesis in microplates followed by direct screening of crude products. semanticscholar.org | Accelerates the design-make-test cycle by removing purification bottlenecks. |

| Reactive Fragment Screening | Uses small, photoreactive molecules that covalently bind to targets upon activation. semanticscholar.orgnih.gov | Enables robust identification of hits and binding sites, even for weak interactions. rsc.orgmdpi.com |

Synergistic Approaches Combining Computational and Experimental Research

The most powerful advances in chemical and biological research now emerge from the tight integration of computational and experimental methods. This synergistic approach is essential for the future development of this compound derivatives, as it allows for a more efficient and intelligent exploration of chemical space.

This integrated workflow typically involves:

Computational Design: Using machine learning and molecular docking to identify and prioritize promising new molecular designs. nih.govresearchgate.netnih.gov

Chemical Synthesis: Synthesizing the computationally prioritized compounds using efficient and sustainable methods. mdpi.com

Experimental Validation: Testing the synthesized compounds in biological assays (often using HTS) to determine their actual activity and properties. nih.govnih.gov

Iterative Refinement: Feeding the experimental results back into the computational models to improve their predictive accuracy for the next round of design. researchgate.netnih.gov

This iterative cycle, where computational predictions guide experimental work and experimental results refine the predictive models, dramatically accelerates the journey from an initial concept to a highly optimized molecule with specific, desired properties. nih.govresearchgate.net This synergy ensures that research efforts are focused on the most promising avenues, saving time, resources, and ultimately leading to more rapid innovation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methodologies for 3-(Cyclopropylmethyl)isonicotinic acid?

- Methodological Answer :

- Synthesis : Begin with a nucleophilic substitution reaction between isonicotinic acid derivatives and cyclopropylmethyl halides. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. For example, use dimethylformamide (DMF) as a solvent at 80°C for 24 hours .

- Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Validate purity via HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Confirm structural integrity using -NMR and -NMR, ensuring alignment with IUPAC-recommended spectral databases .

Q. How can researchers analytically characterize the physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : Determine using a differential scanning calorimeter (DSC) with a heating rate of 5°C/min under nitrogen flow.

- Solubility : Conduct saturation shake-flask experiments in buffered solutions (pH 1.2–7.4) at 25°C. Quantify dissolved compound via UV spectrophotometry.

- Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products using LC-MS. Report deviations from IUPAC guidelines for data reproducibility .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer :

- Store under inert gas (argon or nitrogen) in amber glass vials at -20°C to prevent photodegradation and oxidation. Conduct periodic FT-IR analysis to detect carbonyl group oxidation. Avoid aqueous buffers for long-term storage due to hydrolysis risks .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer :

- Implement a 2 factorial design to test variables: catalyst concentration (0.5–2.0 mol%), temperature (60–100°C), and reaction time (12–48 hours). Use ANOVA to identify significant factors. For example, a study might reveal that temperature contributes 65% to yield variance, guiding prioritization of thermal control .

- Validate results with response surface methodology (RSM) to refine optimal conditions .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer :